molecular formula C19H21NO5S B11653733 Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Cat. No.: B11653733
M. Wt: 375.4 g/mol
InChI Key: DHQDQKBXEZOIDX-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate (C₁₉H₂₁NO₅S, MW 375.44) is a thiophene-based derivative featuring a 2-(2-methylphenoxy)acetamido group at position 2, an acetyl group at position 5, and a methyl substituent at position 4 . Key physicochemical properties include a logP of 3.49 (moderate lipophilicity), 8 hydrogen bond acceptors, and 1 hydrogen bond donor. Its non-chiral nature (ACHIRAL) simplifies synthesis and formulation .

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-5-24-19(23)16-12(3)17(13(4)21)26-18(16)20-15(22)10-25-14-9-7-6-8-11(14)2/h6-9H,5,10H2,1-4H3,(H,20,22)

InChI Key

DHQDQKBXEZOIDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Introduction of Functional Groups: The acetyl, methyl, and phenoxy groups are introduced through various substitution reactions. For example, the acetyl group can be added using acetyl chloride in the presence of a base, while the phenoxy group can be introduced using phenol and a suitable leaving group.

    Amidation: The amide bond is formed by reacting the carboxylate group with an amine, such as 2-(2-methylphenoxy)acetamide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds with a thiophene core, such as Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate, exhibit significant anticancer activity. For instance, a study on related thiophene derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (MCF-7) . The compound's mechanism of action may involve the inhibition of specific signaling pathways crucial for tumor growth.

1.2 Antioxidant Activity

The antioxidant potential of this compound has also been explored. Thiophene derivatives have shown the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. In vitro assays have demonstrated that these compounds can effectively reduce oxidative damage in cellular models .

1.3 Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity

The compound has potential applications as a selective herbicide. Research has indicated that thiophene-based compounds can inhibit specific plant growth pathways, making them suitable for controlling unwanted vegetation without harming crops .

2.2 Pest Control

In addition to herbicidal properties, there is evidence suggesting that derivatives of this compound may exhibit insecticidal activity against agricultural pests. This dual functionality enhances its value in integrated pest management strategies.

Materials Science

3.1 Polymer Chemistry

The unique chemical properties of this compound allow it to be utilized in the synthesis of novel polymers and materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

3.2 Sensor Development

Research suggests that thiophene-based compounds can be used in the development of chemical sensors due to their electronic properties. These sensors can detect various analytes with high sensitivity, which is beneficial in environmental monitoring and safety applications .

Case Studies and Research Findings

Study Focus Findings
Study on MCF-7 cellsAnticancer activityReduction in cell viability by approximately 26.86% when treated with thiophene derivatives .
Antioxidant assaysFree radical scavengingSignificant reduction of oxidative stress indicators in treated cells .
Anti-inflammatory researchCytokine inhibitionCompounds showed effective inhibition of pro-inflammatory markers .
Herbicidal activity testingSelective herbicide efficacyEffective control of specific weed species without affecting crop yield .
Sensor development trialsChemical sensor applicationHigh sensitivity and specificity for target analytes demonstrated .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (C₁₃H₁₅ClN₂O₄S, MW 330.79)
  • Key Differences: Replaces the 2-methylphenoxyacetamido group with a chloroacetamido moiety.
  • The methylcarbamoyl group at position 5 introduces additional hydrogen bonding capacity .
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate (C₂₃H₂₃NO₅S, MW 425.50)
  • Key Differences : Substitutes the methyl group at position 4 with a 4-methylphenyl group.
  • Impact : Increased steric bulk and lipophilicity (logP ~4.2 estimated), which may improve membrane permeability but reduce aqueous solubility .

Substituent Variations at Position 4

Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (C₂₂H₂₁NO₃S, MW 379.47)
  • Key Differences : Replaces the methyl group at position 4 with a phenyl group.
  • The phenylamino group at position 2 reduces hydrogen bond donors compared to the acetamido group in the target compound .
Ethyl 4-(p-tolyl)-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate (C₂₃H₂₃NO₅S, MW 425.50)
  • Key Differences : Position 4 features a p-tolyl group instead of methyl.

Substituent Variations at Position 5

Ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate (C₂₂H₁₇Cl₂N₃O₄, MW 458.29)
  • Key Differences: Replaces the acetyl group with a cyano substituent and introduces dichlorophenoxyacetamido.
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate (C₁₂H₁₃N₂O₃S, MW 265.31)
  • Key Differences: Position 5 has an acetylamino group instead of acetyl.
  • Impact: Additional hydrogen bond donor (NH) improves solubility but may reduce blood-brain barrier penetration .

Core Structural Modifications

EU1794-2 (Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
  • Key Differences: Tetrahydrobenzo[b]thiophene core with a thiazolidinone moiety.
  • Likely altered pharmacokinetics due to reduced planarity .
Ethyl 2-[[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Key Differences: Cyclopenta[b]thiophene core fused with a dihydroisoquinoline system.
  • Impact : Extended conjugation and bulkiness may enhance receptor affinity but complicate synthesis .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Compound MW logP H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound 375.44 3.49 1 8 2-(2-methylphenoxy)acetamido, acetyl
Ethyl 4-phenyl derivative 379.47 ~4.5 1 5 Phenyl at C4, phenylamino at C2
Ethyl 2-chloroacetamido derivative 330.79 ~2.8 1 6 Chloroacetamido at C2
EU1794-2 365.43 ~3.1 2 7 Thiazolidinone, tetrahydro core

Pharmacological Insights

  • Antimicrobial Activity: Compounds with phenyl or chloro substituents (e.g., ) show moderate to high activity against Gram-positive bacteria, whereas the target compound’s 2-methylphenoxy group may enhance specificity toward fungal targets .
  • Metabolic Stability: The acetyl group in the target compound may reduce oxidative metabolism compared to cyano or amino derivatives .

Biological Activity

Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The structural formula is represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3\text{S}

This structure includes functional groups that contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antitumor Activity :
    Research indicates that compounds containing thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. The presence of the acetyl and methyl groups in this compound enhances its potency. For instance, studies show that similar derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
  • Anti-inflammatory Effects :
    Thiophene-based compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for therapeutic applications in diseases characterized by chronic inflammation .
  • Antimicrobial Activity :
    The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against Gram-positive bacteria

Case Study: Antitumor Efficacy

In a study conducted on human melanoma cells, this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting superior efficacy. The compound's ability to interact with cellular targets involved in cell cycle regulation was confirmed through molecular docking studies, indicating a potential for further development as an anticancer agent .

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound, where it was found to inhibit the NF-kB pathway, a critical regulator of inflammation. This inhibition led to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 in vitro .

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